An In-depth Technical Guide to Fmoc-DL-4-pyridylalanine: Properties, Synthesis, and Applications
An In-depth Technical Guide to Fmoc-DL-4-pyridylalanine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fmoc-DL-4-pyridylalanine is a synthetic amino acid derivative that serves as a crucial building block in peptide chemistry. Its unique structure, featuring a pyridine ring, offers distinct advantages in the design and synthesis of novel peptides with enhanced physicochemical and biological properties. This technical guide provides a comprehensive overview of the properties of Fmoc-DL-4-pyridylalanine, detailed experimental protocols for its synthesis and incorporation into peptides, and an exploration of the biological significance of peptides containing the 4-pyridylalanine moiety.
Core Properties of Fmoc-DL-4-pyridylalanine
Fmoc-DL-4-pyridylalanine is a racemic mixture of the D- and L-enantiomers of N-α-(9-Fluorenylmethoxycarbonyl)-4-pyridylalanine. While specific experimental data for the DL-form is limited in publicly available literature, the properties of the well-characterized L-enantiomer provide a close approximation.
Physicochemical Properties
The physicochemical properties of Fmoc-protected pyridylalanine are summarized below. It is important to note that most experimental data is available for the L-enantiomer.
| Property | Value (Fmoc-L-4-pyridylalanine) | Value (Fmoc-DL-4-pyridylalanine - Predicted) | Reference(s) |
| CAS Number | 169555-95-7 | 746672-87-7 | [1][2] |
| Molecular Formula | C₂₃H₂₀N₂O₄ | C₂₃H₂₀N₂O₄ | [1][2] |
| Molecular Weight | 388.42 g/mol | 388.42 g/mol | [1][2] |
| Appearance | White to off-white powder | - | [1] |
| Melting Point | 198 - 203 °C (decomposes) | - | [1] |
| Boiling Point | - | 646.9 ± 55.0 °C | [3] |
| Density | - | 1.309 ± 0.06 g/cm³ | [3] |
| pKa | - | 3.32 ± 0.10 | [3] |
| Solubility | Soluble in DMF and DMSO | Soluble in organic solvents like DMF and DMSO | [4][5] |
| Optical Rotation | [α]²⁰D = -45 ± 1 ° (c=1 in DMF) | Not applicable (racemic) | [1] |
Spectroscopic Data
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Expected signals would include aromatic protons from the fluorenyl and pyridyl groups, the α-proton, the β-protons, and the protons of the Fmoc methylene group.
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¹³C NMR: Resonances for the carbonyl carbons of the carboxylic acid and the carbamate, aromatic carbons of both ring systems, and the aliphatic carbons of the alanine backbone and Fmoc group are anticipated.
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Infrared (IR) Spectroscopy: Characteristic peaks would be observed for the N-H stretching of the carbamate, C=O stretching of the carboxylic acid and carbamate, and aromatic C-H and C=C stretching vibrations.
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Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the calculated molecular weight.
Experimental Protocols
Synthesis of Fmoc-DL-4-pyridylalanine
A general and robust method for the synthesis of Fmoc-protected amino acids involves the reaction of the free amino acid with an Fmoc-donating reagent under basic conditions.
Materials:
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DL-4-pyridylalanine
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9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
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Sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃)
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1,4-Dioxane
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Water
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Hydrochloric acid (HCl), 1 M
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Ethyl acetate
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Hexane
Procedure:
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Dissolution: Dissolve DL-4-pyridylalanine (1 equivalent) in a 10% aqueous solution of sodium carbonate. A 1:1 mixture of 1,4-dioxane and water can be used as the solvent system to aid in the dissolution of the starting materials.[6][7]
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Reaction: Cool the solution in an ice bath. Add a solution of Fmoc-Cl or Fmoc-OSu (1.05 equivalents) in 1,4-dioxane dropwise to the amino acid solution with vigorous stirring.[6][7]
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Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir overnight. Monitor the progress of the reaction by thin-layer chromatography (TLC).
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Work-up: After the reaction is complete, add water to the mixture. Wash the aqueous layer with ethyl acetate to remove any unreacted Fmoc reagent and byproducts.
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Acidification and Precipitation: Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 with 1 M HCl. The Fmoc-DL-4-pyridylalanine product will precipitate out of the solution.[6]
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Isolation and Purification: Collect the precipitate by vacuum filtration and wash it with cold water. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.
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Drying: Dry the purified product under vacuum.
Experimental Workflow for Synthesis of Fmoc-DL-4-pyridylalanine
